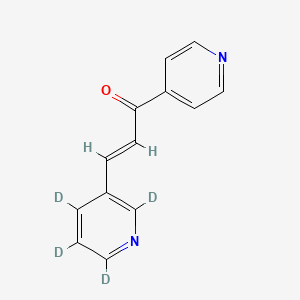

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4

説明

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 (CAS 13309-08-5) is a deuterated analog of the small-molecule PFKFB3 inhibitor 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one). PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3) is a critical regulator of glycolysis, producing fructose-2,6-bisphosphate (Fru-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1) . The deuterated form retains the core structure of 3PO but incorporates deuterium atoms, likely enhancing metabolic stability for use in tracer studies or mechanistic investigations .

3PO-d4 inhibits PFKFB3, reducing Fru-2,6-P2 levels and glycolytic flux, thereby suppressing glucose uptake, lactate production, and ATP generation in cancer cells . Preclinical studies highlight its role in antitumor activity, particularly in bladder, gastric, and hepatocellular carcinomas, where it synergizes with other glycolysis-targeting agents like 2-deoxyglucose .

特性

IUPAC Name |

(E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+/i1D,2D,7D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGYMNWMDNSTL-GWHRRPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])/C=C/C(=O)C2=CC=NC=C2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. One common method is the condensation reaction between 3-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde in the presence of a deuterated base, such as deuterated sodium hydroxide, in a deuterated solvent like deuterated dimethyl sulfoxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C13D4H6N2O

- Molecular Weight : 214.256 g/mol

- CAS Number : 1185239-44-4

- IUPAC Name : (E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one

The compound features a unique structure that allows it to interact selectively with specific biological targets, making it valuable for various research applications.

Metabolic Regulation

3PO acts as a competitive inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphate 3 (PFKFB3), which plays a critical role in regulating glycolysis and gluconeogenesis. By inhibiting PFKFB3, 3PO reduces fructose-2,6-bisphosphate levels, leading to decreased glucose uptake and lactate secretion in cells. This mechanism is particularly significant in cancer research, where altered glucose metabolism is a hallmark of tumor cells .

Cancer Research

Due to its ability to induce apoptosis in cancer cells by altering metabolic pathways, 3PO is being investigated as a potential therapeutic agent for various cancers. Studies have shown that treatment with 3PO can lead to significant reductions in cell viability in cancer lines through metabolic modulation .

Case Study 1: Inhibition of PFKFB3

A study demonstrated that 3PO effectively inhibited PFKFB3 with an IC50 value of approximately 23 µM. This inhibition led to metabolic changes that reduced glycolytic flux in treated cells, highlighting its potential as a metabolic regulator in cancer therapy.

Case Study 2: Induction of Apoptosis

In vitro experiments have shown that treatment with 3PO can induce apoptosis in various cancer cell lines by downregulating key metabolic pathways. The compound's action results in increased levels of reactive oxygen species (ROS), which contribute to cell death .

作用機序

The mechanism of action of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 with structurally or functionally related PFKFB3 inhibitors and glycolysis modulators:

Key Comparative Insights:

Structural Specificity: 3PO-d4 and its non-deuterated parent compound directly target PFKFB3, unlike LY294002 or Wortmannin, which act upstream via PI3K . PFK15 and PFK158, derivatives of 3PO, exhibit improved pharmacokinetic profiles and potency, making them preferable for in vivo studies .

Mechanistic Differences :

- 3PO-d4 and 3PO reduce Fru-2,6-P2 levels, directly limiting PFK-1 activation and glycolytic output . In contrast, 2-DG disrupts glycolysis earlier by inhibiting hexokinase .

- Paradoxically, 3PO increases ATP levels in TIGAR-overexpressing cells, highlighting context-dependent effects .

Therapeutic Applications :

- 3PO shows efficacy in bladder cancer models, especially when combined with 2-DG or dichloroacetate .

- PFK15 and PFK158 are advanced to preclinical trials due to their enhanced stability and tumor-selective cytotoxicity .

Deuterated vs. Non-Deuterated Forms: 3PO-d4 is primarily used for isotopic tracing in metabolic studies, whereas non-deuterated 3PO is employed for functional assays .

Research Findings and Discrepancies

- Contradictory ATP Effects : In TIGAR-overexpressing cells, 3PO unexpectedly elevates ATP levels, suggesting compensatory metabolic pathways or redox adaptations .

- Target Misannotation: erroneously lists 3PO-d4 as a PGK1 inhibitor. However, consensus across studies confirms its primary target is PFKFB3 .

生物活性

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4, also known by its CAS number 1185239-44-4, is a deuterated derivative of a class of compounds that exhibit significant biological activity. This compound is characterized by its unique structure, which includes two pyridine rings and a propene moiety, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C13H6D4N2O

- Molecular Weight : 214.256 g/mol

- SMILES Notation : [2H]c1nc([2H])c(\C=C\C(=O)c2ccncc2)c([2H])c1[2H]

- IUPAC Name : (E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one

Research indicates that compounds with similar structures to this compound often interact with various biological targets, including enzymes and receptors. The presence of the pyridine rings suggests potential interactions with nucleic acids and proteins, which can lead to modulation of cellular pathways.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that derivatives of pyridine-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, imidazopyridines have shown selective inhibition of kinase activity, which is crucial for cancer cell proliferation. The structural similarity between these compounds and this compound suggests that it may possess similar anticancer properties .

Neuroprotective Effects

Recent investigations into GSK-3β inhibitors have highlighted the potential for pyridine derivatives to exert neuroprotective effects. In particular, compounds that inhibit GSK-3β have been associated with reduced neuroinflammation and improved outcomes in models of neurodegenerative diseases . This indicates a promising avenue for further research into the neuroprotective capabilities of this compound.

Case Study 1: Anticancer Activity

In a study published in the journal Molecules, researchers explored the anticancer properties of various imidazopyridine derivatives. They found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines through the inhibition of specific kinases involved in cell cycle regulation. This suggests that this compound may similarly affect cancer cell viability due to its structural characteristics .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Imidazopyridine A | MCF-7 | 5.0 | Kinase Inhibition |

| Imidazopyridine B | MDA-MB-231 | 7.5 | Apoptosis Induction |

| This compound | TBD | TBD | TBD |

Case Study 2: Neuroprotection

A study focusing on GSK-3β inhibitors revealed that certain pyridine derivatives could reduce tau phosphorylation in neuronal cells, thereby offering protection against neurodegeneration. The findings suggest that similar compounds could be evaluated for their ability to mitigate neuroinflammatory responses associated with conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。